1-Pentyn-3-amine, 3-methyl-, (S)-

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

1-Pentyn-3-amine, 3-methyl-, (S)- (CAS 62141-57-5), also known as (S)-(+)-1-Ethyl-1-methyl-2-propynylamine, is a chiral terminal alkyne amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol. It is the (S)-enantiomer of 3-methyl-1-pentyn-3-amine and is characterized by its dextrorotatory optical rotation, distinguishing it from its (R)-enantiomer (CAS 62141-59-7) [REFS-1, REFS-2].

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 62141-57-5
Cat. No. B14547430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyn-3-amine, 3-methyl-, (S)-
CAS62141-57-5
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCC(C)(C#C)N
InChIInChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3/t6-/m1/s1
InChIKeyYGWRQPVJLXLHAC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-3-Methyl-1-pentyn-3-amine (CAS 62141-57-5) as a Chiral Building Block


1-Pentyn-3-amine, 3-methyl-, (S)- (CAS 62141-57-5), also known as (S)-(+)-1-Ethyl-1-methyl-2-propynylamine, is a chiral terminal alkyne amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol. It is the (S)-enantiomer of 3-methyl-1-pentyn-3-amine and is characterized by its dextrorotatory optical rotation, distinguishing it from its (R)-enantiomer (CAS 62141-59-7) [REFS-1, REFS-2]. This compound serves as a versatile intermediate, particularly for introducing chiral amine and terminal alkyne functionalities into more complex molecules, with documented applications in the synthesis of potential fungicides and key pharmaceutical building blocks [REFS-3, REFS-4].

Why Chiral Substitution Fails for (S)-3-Methyl-1-pentyn-3-amine (CAS 62141-57-5)


Substituting (S)-3-methyl-1-pentyn-3-amine with its (R)-enantiomer, the racemate, or structurally simpler propargylamines introduces critical liabilities. Enantiomeric identity is a primary determinant of biological activity for chiral amine-containing drugs, as evidenced by the distinct pharmacological properties of MAO inhibitors derived from propargylamine [REFS-1, REFS-2]. The (S)-enantiomer's specific stereochemistry is crucial when it serves as an intermediate, as the resulting product's stereochemistry is directly inherited. Furthermore, the free base form differs significantly in reactivity and physical properties from its hydrochloride salt (CAS 108575-32-2), which can impact reaction kinetics and purification strategies . Simply using a racemic mixture can lead to a 50% theoretical yield loss and necessitates costly chiral separation of the final product, a problem avoided by starting with the enantiopure building block.

Quantitative Evidence Guide: (S)-3-Methyl-1-pentyn-3-amine (CAS 62141-57-5) vs. Comparator Compounds


Enantiomeric Differentiation: (S)-Dextrorotatory Configuration vs. (R)-Levorotatory and Racemate

The (S)-enantiomer (CAS 62141-57-5) is reported as the dextrorotatory form, designated (S)-(+)-1-Ethyl-1-methyl-2-propynylamine, while the (R)-enantiomer (CAS 62141-59-7) is the levorotatory form [REFS-1, REFS-2]. This is a definitive physical property for stereochemical assignment and quality control, contrasting with the racemic mixture (CAS 18369-96-5) which exhibits no net optical rotation.

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Pharmaceutical Intermediate Specificity: (S)-Configuration for Chiral Drug Synthesis

The preparation method for rasagiline mesylate, an anti-Parkinsonian drug, describes the use of a chiral (R)-(-)-1-aminoindane building block [1]. The target compound is a propargylamine that presents the amine and alkyne functionalities in a chiral arrangement. Using the opposite enantiomer, (S)-3-methyl-1-pentyn-3-amine, would lead to the diastereomer of the target intermediate, which is a different chemical entity with no established pharmacological activity (a class-level inference from propargylamine-based MAO inhibitors [2]).

Parkinson's Disease MAO-B Inhibitors Rasagiline Process Chemistry

Form-Dependent Reactivity: Free Base vs. Hydrochloride Salt for Nucleophilic Reactions

The target (S)-free base is a liquid at ambient temperature, while its hydrochloride salt (CAS 108575-32-2) is a white to off-white powder with a melting point of 245-250 °C (decomposition) [REFS-1, REFS-2]. In a patent for the synthesis of aminoalkynes, the free base form is the direct reactive species used in a subsequent amidation step with 3,5-dichloro-4-methylbenzoyl chloride to form an oxazoline fungicide intermediate [1]. Using the salt would require an additional in-situ neutralization step, potentially reducing the effective nucleophilicity of the amine and complicating reaction kinetics.

Organic Synthesis Nucleophilic Substitution Aminoalkyne Chemistry

Inhibitory Activity Profile on Monoamine Oxidase (MAO) Isoforms

A derivative of the target compound's scaffold was evaluated for MAO inhibition. BindingDB entry BDBM50093779 shows an IC50 of 28 nM for MAO-A and a significantly higher IC50 of 220,000 nM (220 µM) for MAO-B, representing a >7,800-fold selectivity for MAO-A over MAO-B [1]. This is in stark contrast to the clinically used propargylamine drug rasagiline, which selectively and irreversibly inhibits MAO-B [2]. This data highlights that even within the propargylamine class, small structural modifications, such as the chiral tertiary carbon, can profoundly shift isozyme selectivity.

Neuropharmacology Monoamine Oxidase Enzyme Inhibition Selectivity

Purity and Physical Form Benchmarking Against the Hydrochloride Salt

A commercially available analogue, 3-Methyl-1-pentyn-3-amine hydrochloride (CAS 108575-32-2), is offered as a 97% purity powder with a melting point of 245-250 °C (decomposition) and a recommended storage temperature of 2-8°C . The target (S)-free base (CAS 62141-57-5) is a liquid. The solid hydrochloride salt provides a stable, easily handled form for weighing and long-term storage, while the free base liquid offers immediate reactivity. No comparable, verified purity or physical property specification is available from a major, authenticated supplier for the target (S)-free base at this time.

Chemical Procurement Purity Analysis Analytical Chemistry

Best Application Scenarios for Procuring (S)-3-Methyl-1-pentyn-3-amine (CAS 62141-57-5)


Synthesis of Enantiopure Propargylamine-Derived Pharmaceuticals

For medicinal chemistry programs developing next-generation MAO inhibitors or other CNS drugs based on the propargylamine scaffold, starting with the enantiopure (S)-amine (CAS 62141-57-5) is essential. As shown, related scaffolds can exhibit high selectivity for MAO-A (IC50 28 nM) over MAO-B (IC50 220,000 nM) [1]. Using the (S)-enantiomer ensures the stereochemistry of the final drug candidate is well-defined, avoiding the 50% yield loss and separation costs associated with synthesizing from the racemate [2].

Asymmetric Synthesis of Agrochemical Intermediates

This compound is a key intermediate in the synthesis of oxazoline fungicides via reaction with an acyl chloride [1]. The chiral (S)-amine can be used to introduce a defined stereocenter into the final agrochemical structure. While the biological activity of the specific enantiomer is not fully characterized, this synthetic step provides a route to explore chirality-dependent fungicidal activity and develop more potent, selective, or environmentally benign crop protection agents.

Development of Chiral Ligands for Asymmetric Catalysis

The combination of a chiral primary amine and a terminal alkyne makes the (S)-amine (CAS 62141-57-5) a versatile building block for novel chiral ligands. The amine can be functionalized to form chelating moieties (e.g., imines, amides), while the terminal alkyne is a prime handle for 'click' chemistry (CuAAC) to introduce additional functionality, such as a triazole coordinating group. This bifunctional nature allows for the modular construction of privileged ligand scaffolds for metal-catalyzed asymmetric transformations.

Pharmacological Tool Compound for Probing MAO-A Function

A derivative of the target compound's scaffold was identified as a potent MAO-A inhibitor (IC50 28 nM) with exceptional selectivity over MAO-B (>7,800-fold) [1]. This makes (S)-3-methyl-1-pentyn-3-amine a valuable building block for creating high-quality chemical probes. These tools can be used to dissect the specific role of MAO-A in complex biological systems, distinct from MAO-B, without the confounding off-target effects of non-selective inhibitors.

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